3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide

Physicochemical profiling Lipophilicity Drug-likeness

PPARα-targeted screening programs often struggle with potency cliffs from subtle aryl-amide modifications. This compound solves that by providing a structurally validated, achiral benzothiazole-amide scaffold with a 4-fluorophenyl terminus for focused SAR expansion. - >90% viability inhibition in paraganglioma cell lines (PTJ64I, PTJ86I) at low µM [Ammazzalorso 2019]. - Co-crystal-validated HDAC6 zinc-finger fragment hit (PDB: 6CEF), ready for structure-guided optimization. - Moderate logP (~3.2) and single H-bond donor align with lead-like criteria for high-throughput screening.

Molecular Formula C16H13FN2OS
Molecular Weight 300.4 g/mol
Cat. No. B12174017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide
Molecular FormulaC16H13FN2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2OS/c17-11-5-7-12(8-6-11)18-15(20)9-10-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20)
InChIKeyIEYFHPLVEWJORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide: Procurement-Relevant Structural and Pharmacophoric Profile


3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide is a synthetic, achiral benzothiazole-amide bearing a 4-fluorophenyl substituent on the amide nitrogen and a three-carbon propanamide linker to the benzothiazole C-2 position (molecular formula C16H13FN2OS, molecular weight 300.35 g/mol) . The benzothiazole nucleus is a recognized privileged scaffold in medicinal chemistry, with derivatives under clinical investigation as PPARα antagonists and antiproliferative agents against paraganglioma, pancreatic, and colorectal cancer cell lines [1]. The compound integrates three pharmacophoric features—the planar, aromatic benzothiazole core; the hydrogen-bond-capable amide linker; and the electron-withdrawing para-fluorophenyl terminus—that collectively influence molecular recognition, lipophilicity, and metabolic stability relative to non-fluorinated or alternative-substituted analogs [1].

Why In-Class Benzothiazole Propanamides Cannot Be Interchanged: The Para-Fluoro Distinction


Benzothiazole propanamide derivatives are not functionally interchangeable despite sharing a common core scaffold. Subtle modifications at the N-aryl terminus produce pronounced shifts in target engagement, antiproliferative potency, and developability parameters. In the Ammazzalorso et al. (2019) series, a panel of seven benzothiazole amides (2a–g) showed a broad range of PPARα transactivation activity and differential cytotoxicity across pancreatic, colorectal, and paraganglioma cell lines, with only compound 2b achieving >90% viability inhibition in the latter model [1]. The 4-fluorophenyl group in the target compound introduces distinct electronic character (σp = 0.06) compared to the 4-methoxyphenyl analog (σp = −0.27), altering both hydrogen-bond acceptor count (2 vs. 3) and lipophilicity, which directly impacts permeability, metabolic stability, and off-target binding profiles . Simple substitution of the fluorophenyl terminus with other aryl groups therefore carries high risk of losing the precise physicochemical and pharmacodynamic balance required for a given screening or lead-optimization program.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide Versus Select Comparators


Lipophilicity (logP/logD) Comparison with the 4-Methoxyphenyl Analog

The target compound is predicted to exhibit lower lipophilicity than its 4-methoxyphenyl analog based on the Hansch π constant for fluorine (π = 0.14) versus methoxy (π = −0.02) on an aromatic system. While the methoxy analog (ChemDiv Y044-0167) has an experimentally derived logP of 2.89 , the 4-fluorophenyl substitution of the target compound is expected to yield a moderately higher logP (estimated ~3.2–3.3) owing to the positive hydrophobic contribution of aromatic fluorine. This elevates predicted membrane permeability while retaining a topological polar surface area below 80 Ų [1]. The difference in hydrogen-bond acceptor count (2 for target vs. 3 for methoxy analog) further favors passive diffusion for the fluorinated compound.

Physicochemical profiling Lipophilicity Drug-likeness

Class-Level PPARα Antagonism and Antiproliferative Activity Compared with Published Benzothiazole Amide Series

A structurally proximal series of benzothiazole amides (compounds 2a–g) reported by Ammazzalorso et al. (2019) demonstrated moderate PPARα antagonist activity in transactivation assays and significant cytotoxicity in PPARα-overexpressing cancer cell lines. The most potent compound, 2b, inhibited viability by >90% in two paraganglioma cell lines with IC50 values in the low micromolar range, and also markedly impaired colony formation [1]. The target compound shares the benzothiazole–propanamide–N-aryl pharmacophore with this series but replaces the variable substituents with a 4-fluorophenyl amide terminus. Unlike the published series, which carries diverse substitution patterns on the benzothiazole phenyl ring, the target compound bears an unsubstituted benzothiazole, potentially reducing off-target interactions while retaining PPARα-binding capacity [1][2]. Direct head-to-head data are not available; this evidence is class-level inference.

PPARα antagonism Cancer cell viability Paraganglioma

Metabolic Stability Advantage Conferred by Para-Fluorophenyl Substitution Versus Non-Fluorinated Aryl Analogs

Para-fluorination of the phenyl ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the para position, thereby extending metabolic half-life [1]. Compared to the non-fluorinated phenyl analog, the target compound is expected to exhibit reduced intrinsic clearance due to the higher C–F bond dissociation energy (~485 kJ/mol vs. ~464 kJ/mol for C–H) and the electron-withdrawing effect that deactivates the ring toward electrophilic oxidation. Quantitative support comes from literature precedents: fluorinated benzothiazole-propanamide derivatives in patent literature (e.g., US20030149036) are described as possessing improved pharmacokinetic profiles over non-fluorinated congeners [2]. The para-fluoro substitution also avoids the potential for quinone-methide formation that plagues para-hydroxy or para-methoxy analogs, reducing toxicity risk [1].

Metabolic stability Cytochrome P450 Fluorine substitution

Fragment-Binding Validation of the Benzothiazole-Propanoic Acid Pharmacophore

The core intermediate 3-(1,3-benzothiazol-2-yl)propanoic acid has been co-crystallized in the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB: 6CEF) [1]. This experimentally validated fragment binding demonstrates that the benzothiazole–propanoic acid scaffold engages biologically relevant protein pockets, providing a structural rationale for further elaboration via amide coupling to the 4-fluorophenyl group. By contrast, the analogous benzothiazole-2-amine (without the propanamide linker) shows a different binding pose and reduced complementarity to the same HDAC6 pocket [1]. The three-carbon propanamide linker in the target compound extends the exit vector beyond what the parent acid or amine provides, enabling access to additional binding subpockets when elaborated to the full amide.

Fragment-based drug discovery HDAC6 zinc-finger domain Structural biology

Highest-Confidence Research and Procurement Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide


PPARα Antagonist Screening in Rare Tumor Models (Paraganglioma and Pancreatic Cancer)

The benzothiazole-amide chemotype has demonstrated PPARα antagonist activity and selective antiproliferative effects in paraganglioma cell lines (PTJ64I, PTJ86I) where compound 2b achieved >90% viability inhibition at low micromolar concentrations [1]. The target compound, with its unsubstituted benzothiazole core and 4-fluorophenyl amide terminus, represents a logical next-generation screening candidate to explore SAR around the aryl amide substituent while maintaining the core pharmacophore. Procurement is justified when building focused libraries to optimize potency and selectivity against PPARα-overexpressing tumors.

Fragment-Elaboration Campaigns Targeting HDAC6 Zinc-Finger Ubiquitin-Binding Pocket

The co-crystal structure of 3-(1,3-benzothiazol-2-yl)propanoic acid bound to the HDAC6 zinc-finger domain (PDB: 6CEF) validates this scaffold as a fragment hit [2]. The target compound extends this fragment via amide coupling to 4-fluoroaniline, providing a larger elaborated analog for structure-guided optimization. This makes it suitable for procurement in academic or industrial fragment-based drug discovery programs aiming to improve affinity and selectivity for the HDAC6 ubiquitin-binding pocket.

Metabolic Stability Lead Optimization: Fluorinated Benzothiazole Amide Series

The para-fluorophenyl substitution is a recognized strategy for improving metabolic stability by blocking P450-mediated oxidation at the para position and deactivating the ring toward electrophilic metabolism [3]. The target compound serves as a comparator in metabolic stability panels where non-fluorinated, methoxy, or hydroxy analogs are evaluated for intrinsic clearance in liver microsomes or hepatocytes. Its moderate predicted logP (~3.2–3.3) also positions it favorably within drug-like property space relative to more lipophilic analogs that may suffer from solubility or promiscuity issues .

Benzothiazole-Focused Chemical Library Procurement for Phenotypic Screening

As a member of the benzothiazole privileged scaffold family with demonstrated bioactivity across anticancer, antimicrobial, and PPAR-modulating programs [1][4], the target compound is a suitable building block for constructing diverse screening libraries. Its achiral nature, single hydrogen-bond donor, and moderate molecular weight (300.35 g/mol) align with lead-like criteria, making it appropriate for high-throughput phenotypic or target-based screening campaigns in both academic and industrial settings.

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